7,8-diethoxy-4-ethyl-2H-chromen-2-one
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Overview
Description
7,8-Diethoxy-4-ethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-diethoxy-4-ethyl-2H-chromen-2-one can be achieved through several methods. One common method involves the reaction of resorcinol with ethyl acetoacetate in the presence of a catalyst such as boron trifluoride dihydrate . The reaction typically proceeds under reflux conditions, leading to the formation of the desired coumarin derivative.
Another method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of green solvents and catalysts can be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7,8-Diethoxy-4-ethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7,8-Diethoxy-4-ethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use as an anticoagulant and anti-inflammatory agent.
Industry: Utilized in the production of perfumes and fabric conditioners due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 7,8-diethoxy-4-ethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and cyclooxygenase, leading to its antimicrobial and anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-7,8-dihydroxy-2H-chromen-2-one: Similar in structure but with hydroxyl groups instead of ethoxy groups.
7-Diethylamino-4-hydroxy-chromen-2-one: Contains a diethylamino group instead of ethoxy groups.
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one: Similar coumarin derivative with hydroxyl and methyl groups.
Uniqueness
7,8-Diethoxy-4-ethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H18O4 |
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Molecular Weight |
262.30 g/mol |
IUPAC Name |
7,8-diethoxy-4-ethylchromen-2-one |
InChI |
InChI=1S/C15H18O4/c1-4-10-9-13(16)19-14-11(10)7-8-12(17-5-2)15(14)18-6-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
YYJIFVIJKXHBSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2OCC)OCC |
Origin of Product |
United States |
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